

Check Availability & Pricing

# Application Notes: The Role of ACE Inhibitors in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Pentopril |           |  |  |  |
| Cat. No.:            | B1240043  | Get Quote |  |  |  |

#### Introduction

Organoids, three-dimensional (3D) structures derived from stem cells, recapitulate the architecture and function of native organs, providing invaluable models for developmental biology, disease modeling, and drug discovery.[1][2] The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid balance, and cellular processes such as proliferation and differentiation. Key components of the RAS, including Angiotensin-Converting Enzyme (ACE), are expressed in organoids, suggesting that this pathway is active and plays a role in their development and pathophysiology.[3][4] ACE inhibitors, a class of drugs that block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, are being explored in organoid systems to understand their therapeutic potential and the fundamental role of the RAS in tissue homeostasis and disease.

#### Mechanism of Action

Angiotensin II, the primary effector of the RAS, exerts its effects by binding to two main receptors, AT1R and AT2R. The binding of angiotensin II to AT1R is known to mediate vasoconstriction, inflammation, and cellular growth, while AT2R activation is often associated with opposing effects, including vasodilation and anti-proliferative responses.[4][5] In the context of organoid development, the timing and balance of AT1R and AT2R signaling can influence cell differentiation.[3][4][5] For instance, in human induced pluripotent stem cell (iPSC)-derived kidney organoids, early treatment with angiotensin II via AT1R signaling was found to suppress the development of renal tubules, whereas later treatment acting through







AT2R enhanced the formation of specific renal structures.[3][5] ACE inhibitors like Captopril block the production of angiotensin II, thereby modulating these downstream effects. This makes them valuable tools for investigating the role of the RAS in organoid models of various tissues, including colorectal liver metastasis and kidney.[3][6]

Applications in Organoid Research

The application of ACE inhibitors in organoid cultures has primarily focused on cancer and kidney research:

- Cancer Research: In patient-derived colorectal liver metastasis (CRLM) organoids, Captopril
  has been shown to reduce organoid expansion in a dose-dependent manner.[6][7] This
  suggests that the RAS may be a viable therapeutic target for CRLM, and organoids serve as
  a preclinical model to test the efficacy of RAS inhibitors.[6][7]
- Kidney Development and Disease: Kidney organoids express all the necessary components
  of the RAS.[3][4] Studies using these organoids have revealed a biphasic role for
  angiotensin II in kidney cell differentiation.[3][5] The use of ACE inhibitors and receptor
  antagonists in this system allows for a detailed dissection of the signaling pathways
  governing nephrogenesis.

## **Quantitative Data Summary**

The following table summarizes the quantitative effects of Captopril on organoid cultures as reported in the literature.



| Organoid<br>Type                                              | Drug                                           | Concentrati<br>on Range | Duration             | Observed<br>Effects                                                                                                     | Reference |
|---------------------------------------------------------------|------------------------------------------------|-------------------------|----------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Colorectal Liver Metastasis (CRLM) Patient- Derived Organoids | Captopril                                      | 10 μM - 10<br>mM        | Not Specified        | Dose- dependent reduction in organoid expansion.                                                                        | [6][7]    |
| Human iPSC-<br>Derived<br>Kidney<br>Organoids                 | Angiotensin II<br>(for pathway<br>elucidation) | 100 nM                  | Days 0-5 and<br>5-10 | Early treatment decreased renal tubule markers; later treatment enhanced nephrogenic mesenchyme and podocyte formation. | [3]       |

## **Experimental Protocols**

This section provides a general protocol for the treatment of organoids with an ACE inhibitor, using Captopril as an example. This protocol can be adapted for various organoid types.

#### Materials:

- Established organoid culture (e.g., CRLM or kidney organoids)
- Basal medium appropriate for the organoid type
- Extracellular matrix (e.g., Matrigel)
- Captopril (or other ACE inhibitor)



- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Phosphate-buffered saline (PBS)
- Cell viability assay reagents (e.g., CellTiter-Glo® 3D)
- Multi-well culture plates

#### Protocol:

- Preparation of Captopril Stock Solution:
  - Dissolve Captopril in DMSO to create a high-concentration stock solution (e.g., 100 mM).
  - Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- · Organoid Plating:
  - Thaw and resuspend organoids in the appropriate basal medium.
  - Mix the organoid suspension with the extracellular matrix at a 1:1 ratio on ice.
  - Plate the organoid-matrix mixture as droplets in the center of the wells of a pre-warmed multi-well plate.
  - Allow the matrix to solidify at 37°C for 15-20 minutes.
  - Gently add the complete growth medium to each well.
- Captopril Treatment:
  - Culture the organoids for a period to allow for stabilization and growth before starting the treatment (e.g., 24-48 hours).
  - $\circ$  Prepare serial dilutions of Captopril in the complete growth medium from the stock solution to achieve the desired final concentrations (e.g., 10  $\mu$ M, 100  $\mu$ M, 1 mM, 10 mM).[7]
  - Include a vehicle control (medium with the same concentration of DMSO used for the highest Captopril concentration).



- Carefully replace the medium in each well with the medium containing the respective Captopril concentration or vehicle control.
- Refresh the medium with the treatment every 2-3 days for the duration of the experiment.
- Endpoint Analysis:
  - Organoid Growth and Morphology: Monitor organoid size and morphology throughout the experiment using brightfield microscopy. Images can be taken at regular intervals to quantify changes in organoid area or diameter.
  - Viability Assay: At the end of the treatment period, assess organoid viability using a 3Dcompatible assay such as CellTiter-Glo® 3D, which measures ATP levels.
  - Gene Expression Analysis: Harvest organoids for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of relevant genes (e.g., proliferation markers, differentiation markers, RAS components).
  - Immunofluorescence Staining: Fix and stain organoids to visualize the expression and localization of specific proteins of interest.

## **Visualizations**





Click to download full resolution via product page

Caption: Renin-Angiotensin System (RAS) signaling pathway.





Click to download full resolution via product page

Caption: Experimental workflow for drug treatment of organoids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. mdpi.com [mdpi.com]



- 2. iPSC-derived and Patient-Derived Organoids: Applications and challenges in scalability and reproducibility as pre-clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Angiotensin II biphasically regulates cell differentiation in human iPSC-derived kidney organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Renin–Angiotensin Inhibitor, Captopril, Attenuates Growth of Patient-Derived Colorectal Liver Metastasis Organoids PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: The Role of ACE Inhibitors in Organoid Culture Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240043#application-of-pentopril-in-organoid-culture-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com